2-Cyanobicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
2-Cyanobicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . This compound is characterized by its unique bicyclic structure, which includes a cyanide group and a carboxylic acid group. It is commonly used in various chemical and industrial applications due to its stability and reactivity.
Preparation Methods
The synthesis of 2-Cyanobicyclo[2.2.1]heptane-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with norbornene, a bicyclic hydrocarbon.
Cyanation: The norbornene undergoes a cyanation reaction to introduce the cyanide group.
Carboxylation: The resulting compound is then subjected to carboxylation to introduce the carboxylic acid group.
Industrial production methods often involve optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, pressures, and the use of specific catalysts to facilitate the reactions .
Chemical Reactions Analysis
2-Cyanobicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanide group to an amine group.
Substitution: The compound can undergo substitution reactions where the cyanide or carboxylic acid groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Cyanobicyclo[2.2.1]heptane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials due to its stability and reactivity
Mechanism of Action
The mechanism of action of 2-Cyanobicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The cyanide group can act as a nucleophile, participating in various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
2-Cyanobicyclo[2.2.1]heptane-2-carboxylic acid can be compared with other similar compounds such as:
Norbornene: A bicyclic compound with a double bond, used as a starting material in the synthesis of this compound.
Bicyclo[2.2.1]heptane-2-carboxylic acid: Similar in structure but without the cyanide group, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its combination of a stable bicyclic structure with reactive functional groups, making it versatile for various applications.
Biological Activity
2-Cyanobicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes a cyano group and a carboxylic acid functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.
- Molecular Formula : C₉H₁₁NO₂
- Molecular Weight : 165.19 g/mol
- Structural Features : The bicyclic structure provides a rigid framework that may influence the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily related to its interactions with enzymes and receptors in biological systems. Preliminary studies suggest that compounds with similar structures can effectively bind to specific biological targets, potentially influencing metabolic pathways and cell signaling.
The exact mechanism of action for this compound remains under investigation, but it is hypothesized that the cyano and carboxylic acid groups play critical roles in mediating interactions with biological molecules. These interactions may lead to alterations in enzyme activity or receptor signaling, contributing to the compound's pharmacological effects.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated significant inhibitory effects, particularly against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 30 |
Streptococcus pyogenes | 10 |
Case Study 2: Enzyme Interaction Studies
Research focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The compound was found to inhibit enzyme activity in a dose-dependent manner, indicating its potential as a lead compound for further drug development.
Enzyme | Inhibition (%) at 100 μM |
---|---|
Lactate dehydrogenase | 75 |
Aldose reductase | 60 |
Cyclooxygenase | 50 |
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical reactions involving bicyclic precursors. Derivatives of this compound are being explored for enhanced biological activity and specificity towards different biological targets.
Properties
IUPAC Name |
2-cyanobicyclo[2.2.1]heptane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-5-9(8(11)12)4-6-1-2-7(9)3-6/h6-7H,1-4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRDUCFXOPSMIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2(C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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